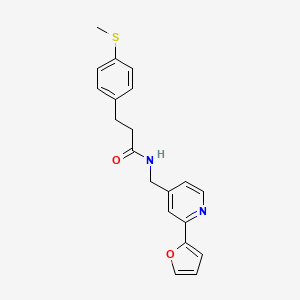
4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is a chemical compound with the CAS Number 1776085-60-9 . It has a molecular weight of 188.7 . The IUPAC name for this compound is 4-isopropylpiperidine-4-carbonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2.ClH/c1-8(2)9(7-10)3-5-11-6-4-9;/h8,11H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of this compound is a powder . The compound should be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Compounds with structural similarities to 4-Propan-2-ylpiperidine-4-carbonitrile have been synthesized and tested for various biological activities. For instance, a series of bipyridine-carbonitrile derivatives carrying the hydroxyphenylthio moiety were synthesized and exhibited promising in vitro antibacterial and antifungal activities (T. Karabasanagouda et al., 2009). This suggests potential applications in developing new antimicrobial agents.
Analytical Method Development
- Analytical methods have been developed for the simultaneous analysis of compounds, including tolperisone hydrochloride, highlighting the importance of accurate and sensitive detection techniques in pharmaceutical analysis (Mit J. Patel et al., 2012). While not directly related, this underscores the significance of analytical chemistry in drug development and quality control.
Environmental Impact Studies
- Studies on dichloroacetonitrile (DCAN), a nitrogenous disinfection by-product, explore its formation and effects in water treatment processes, indicating the importance of understanding chemical stability and transformation in environmental contexts (Yiwen Tan et al., 2017). Research in this area can inform safer water treatment practices.
Chemical Synthesis and Mechanistic Studies
- Research on the synthesis and biological activity of furan derivatives, including the study of their antibacterial and antifungal properties, highlights the broad interest in developing novel compounds with potential therapeutic applications (E. Loğoğlu et al., 2010). This illustrates the ongoing efforts in medicinal chemistry to find new active molecules.
Pharmacological Applications
- The development of novel inhibitors for specific enzymes, such as xanthine oxidoreductase, demonstrates the therapeutic potential of chemical compounds in treating diseases like hyperuricemia (Koji Matsumoto et al., 2011). This research area is crucial for discovering new drugs.
Safety and Hazards
The safety information available indicates that 4-Propan-2-ylpiperidine-4-carbonitrile;hydrochloride is a hazardous substance. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-propan-2-ylpiperidine-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-8(2)9(7-10)3-5-11-6-4-9;/h8,11H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLPYRBLFKHWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNCC1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2588209.png)
![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2588212.png)
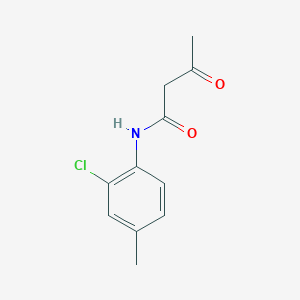
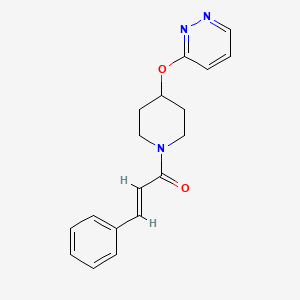
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588215.png)
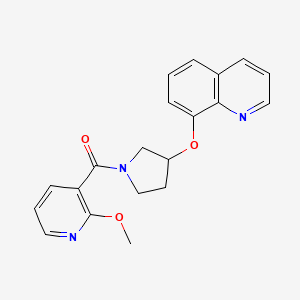
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2588218.png)
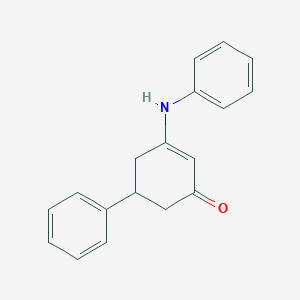
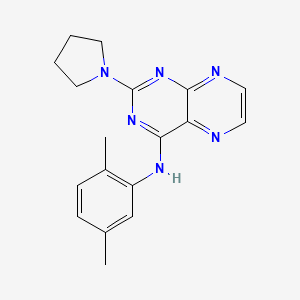
![N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide](/img/structure/B2588225.png)
![1,6,7-trimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588227.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2588228.png)

